Cas no 2034487-15-3 (N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide)

N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide structure
2034487-15-3 structure
商品名:N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
CAS番号:2034487-15-3
MF:C17H24N2O3S
メガワット:336.449063301086
CID:5552631
PubChem ID:91816836

N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2,6-dimethylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide
    • F6507-9190
    • N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
    • 2034487-15-3
    • AKOS025322780
    • N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
    • インチ: 1S/C17H24N2O3S/c1-12-5-4-6-13(2)14(12)19-16(21)15(20)18-11-17(22-3)7-9-23-10-8-17/h4-6H,7-11H2,1-3H3,(H,18,20)(H,19,21)
    • InChIKey: KRMVGFZGXPFVTL-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(CNC(C(NC2C(C)=CC=CC=2C)=O)=O)(CC1)OC

計算された属性

  • せいみつぶんしりょう: 336.15076381g/mol
  • どういたいしつりょう: 336.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6507-9190-1mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
1mg
$54.0 2023-09-08
Life Chemicals
F6507-9190-25mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
25mg
$109.0 2023-09-08
Life Chemicals
F6507-9190-5μmol
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6507-9190-15mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
15mg
$89.0 2023-09-08
Life Chemicals
F6507-9190-75mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
75mg
$208.0 2023-09-08
Life Chemicals
F6507-9190-10mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
10mg
$79.0 2023-09-08
Life Chemicals
F6507-9190-3mg
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
3mg
$63.0 2023-09-08
Life Chemicals
F6507-9190-2μmol
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6507-9190-10μmol
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6507-9190-20μmol
N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide
2034487-15-3
20μmol
$79.0 2023-09-08

N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide 関連文献

N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamideに関する追加情報

Recent Advances in the Study of N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide (CAS: 2034487-15-3)

In recent years, the compound N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide (CAS: 2034487-15-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These advancements have facilitated further investigations into its biological activities and pharmacological properties.

One of the most notable findings in recent research is the compound's potential as a modulator of specific biological pathways. Preliminary studies suggest that N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide may interact with key enzymes or receptors involved in inflammatory and neurodegenerative processes. For instance, in vitro experiments have demonstrated its ability to inhibit the activity of certain pro-inflammatory cytokines, making it a candidate for the development of novel anti-inflammatory therapies.

Further investigations into the compound's mechanism of action have revealed its potential to cross the blood-brain barrier (BBB), a critical feature for drugs targeting central nervous system (CNS) disorders. Animal studies have shown that the compound exhibits favorable pharmacokinetic properties, including adequate bioavailability and a reasonable half-life. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.

In addition to its anti-inflammatory and neuroprotective effects, N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide has also been explored for its anticancer properties. Recent studies have reported its ability to induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. Researchers are currently investigating the underlying molecular mechanisms, with a focus on its interaction with cellular signaling pathways involved in cell proliferation and survival.

Despite these promising findings, challenges remain in the development of N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and formulation stability need to be addressed in future studies. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic profiles to enhance its efficacy and safety.

In conclusion, N-(2,6-dimethylphenyl)-N'-[(4-methoxythian-4-yl)methyl]ethanediamide (CAS: 2034487-15-3) represents a promising candidate for the development of novel therapeutics in the fields of inflammation, neurodegeneration, and oncology. Continued research efforts are essential to fully elucidate its potential and translate these findings into clinical applications. The compound's unique structural and functional properties make it a valuable subject of study in the ongoing quest for innovative pharmaceutical solutions.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.